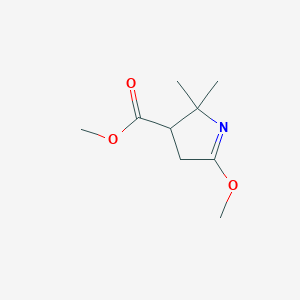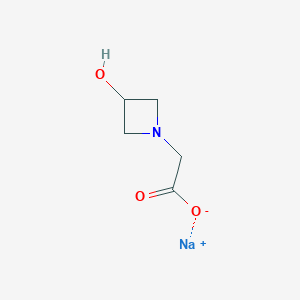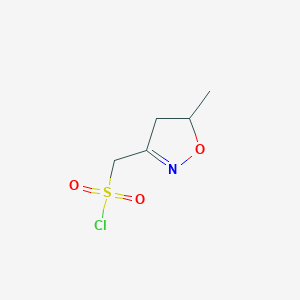
methyl 4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate (MEHMI) is an important organic compound found in many living organisms. MEHMI is used as an intermediate in the synthesis of various compounds, as well as an important component in the production of medicines and other products. MEHMI has a wide range of applications in scientific research, including its use in the synthesis of various compounds, in biochemical and physiological studies, and in the production of medicines and other products.
Applications De Recherche Scientifique
Methyl 4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate is used in scientific research for a variety of purposes. It is used in the synthesis of various compounds, including drugs, vitamins, and other organic compounds. methyl 4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate is also used in biochemical and physiological studies, as well as in the production of medicines and other products. methyl 4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate is also used in the production of medicines, such as antifungal agents, antibiotics, and antiviral agents.
Mécanisme D'action
The mechanism of action of methyl 4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate is not fully understood. However, it is believed that methyl 4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate acts as an inhibitor of the enzyme 5-alpha-reductase, which is involved in the metabolism of testosterone. methyl 4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate is also thought to act as an inhibitor of the enzyme aromatase, which is involved in the conversion of testosterone to estrogen.
Biochemical and Physiological Effects
methyl 4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate has a number of biochemical and physiological effects. It has been shown to inhibit the enzyme 5-alpha-reductase, which is involved in the metabolism of testosterone. methyl 4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate also inhibits the enzyme aromatase, which is involved in the conversion of testosterone to estrogen. In addition, methyl 4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using methyl 4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate in laboratory experiments is its relative stability and low toxicity. methyl 4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate is also relatively inexpensive and easy to synthesize. The main limitation of methyl 4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate is that it is not soluble in water, making it difficult to use in experiments that require aqueous solutions.
Orientations Futures
The future of methyl 4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate research is promising. It is likely that methyl 4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate will continue to be used in the synthesis of various compounds, as well as in biochemical and physiological studies. In addition, methyl 4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate may be used in the production of medicines and other products. It is also possible that methyl 4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate may be used in the development of new drugs, as well as in the treatment of various diseases. Finally, methyl 4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate may be used in the development of new technologies, such as gene therapy and nanotechnology.
Méthodes De Synthèse
Methyl 4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate is synthesized via a two-step process. The first step involves the reaction of ethyl acetate with 2-methyl-1H-imidazole-5-carboxylic acid in the presence of a base. This reaction produces methyl 4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate as the main product. The second step involves the reaction of the methyl 4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate with an acid to produce the desired product.
Propriétés
IUPAC Name |
methyl 5-ethyl-3-hydroxy-2-methylimidazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-4-6-7(8(11)13-3)10(12)5(2)9-6/h12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPUSNXKJZHDJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(C(=N1)C)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![{6,6-difluorospiro[3.3]heptan-2-yl}methanesulfonyl chloride](/img/structure/B6603240.png)







